PMX53, also known as AcF-[OP(D-Cha)WR], PMX53, is a cyclic hexapeptide that acts as a potent non-competitive inhibitor of the complement C5a receptor 1 (C5aR1). [] [] It has been widely utilized in research to investigate the role of C5aR1 in various animal models, particularly in inflammatory and autoimmune diseases. []
While specific details regarding the synthesis of PMX53 are not provided in the papers reviewed, analog development studies focusing on metabolic stability have been conducted. These studies suggest that the acetyl moiety of PMX53's analog, AcF-[OP(d-Cha)WR], was responsible for its metabolic instability in intestinal mucosal washings, leading to the development of a more stable analog, hydrocinnamate (HC)-[OP(d-Cha)WR], which exhibited resistance to intestinal metabolism. []
PMX53 functions as a non-competitive inhibitor of C5aR1, effectively blocking the binding of C5a to its receptor. [] By preventing the interaction between C5a and C5aR1, PMX53 disrupts downstream inflammatory cascades initiated by C5a. [] This mechanism has been shown to be effective in attenuating various inflammatory responses in multiple disease models. [] [] [] [] [] [] [] [] [] [] []
Inflammatory Bowel Disease (IBD): Studies in a rat model of IBD demonstrated that a metabolically stable PMX53 analog, HC-[OP(d-Cha)WR], effectively reduced disease severity at significantly lower doses compared to the less stable AcF-[OP(d-Cha)WR]. This suggests that resistance to intestinal metabolism can enhance the local concentration and efficacy of PMX53 in the colon. []
Atherosclerosis: Research using the ApoE knockout (ApoE-/-) mouse model of atherosclerosis demonstrated that PMX53 treatment significantly reduced atherosclerotic lesion size and lipid content. This indicates a proatherogenic role for C5a and highlights PMX53's potential as an anti-atherosclerotic agent. []
Periodontitis: In a miniature swine model of periodontitis, gelatin nanoparticles loaded with PMX53 successfully prevented alveolar bone resorption, suggesting a promising therapeutic approach for periodontal disease. []
Neurological Diseases: In a rat model of epileptic encephalopathy, PMX53 effectively restored the normal transcriptome of neurotransmission, indicating potential for treating both epilepsy and autism spectrum disorders. [] Further research showed that PMX53 reduced infarct volumes and improved neurological scores in a murine model of stroke, highlighting its protective effect against neuronal damage. []
Cancer: Studies in a mouse model of pancreatic neuroendocrine tumors (PanNETs) revealed that PMX53 significantly reduced liver metastasis, suggesting its potential in treating metastatic cancers. [] In ovarian cancer models, PMX53 exhibited synergistic effects with immune checkpoint blockade therapy, further supporting its use in cancer treatment strategies. []
Urinary Tract Infections: In a mouse model of ascending urinary tract infection, PMX53 significantly attenuated renal tissue injury and inflammation, suggesting its potential for preventing and treating urinary tract infections. []
Cardiovascular Diseases: Studies in rats demonstrated that PMX53 prevents cardiac remodeling in hypertension models, [] [] indicating its potential for mitigating cardiovascular complications.
Wound Healing: Research in a rat model of stress fractures demonstrated that both selective and non-selective cyclooxygenase inhibitors (NSAIDs) delayed fracture healing, while PMX53 did not show any adverse effects, suggesting a safer alternative for managing pain associated with stress fractures. [] []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7